Pomalidomide-CO-C3-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-C3-Br is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is known for its potent immunomodulatory and antiangiogenic properties, and it is primarily used in the treatment of multiple myeloma . This compound is a modified version of pomalidomide, designed to enhance its therapeutic efficacy and broaden its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-CO-C3-Br involves several steps, starting with the preparation of pomalidomide. One common method involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions to introduce the CO-C3-Br moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves high-yield reactions and efficient purification methods to ensure the final product’s purity exceeds 99% . The use of advanced coupling agents and solvents helps achieve high yields and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-C3-Br undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Scientific Research Applications
Pomalidomide-CO-C3-Br has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in cell biology studies to investigate cellular processes and pathways.
Medicine: Utilized in preclinical and clinical research for developing new therapeutic agents, particularly for cancer treatment
Industry: Applied in the development of novel materials and drug delivery systems
Mechanism of Action
Pomalidomide-CO-C3-Br exerts its effects through several mechanisms:
Comparison with Similar Compounds
Pomalidomide-CO-C3-Br is compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its teratogenic effects but also for its immunomodulatory properties.
Lenalidomide: A second-generation IMiD with improved efficacy and reduced toxicity compared to thalidomide
CC-122, CC-220, and CC-885: Newer thalidomide analogs designed for better clinical efficacy and targeting specific molecular pathways.
This compound stands out due to its enhanced potency and broader range of applications in scientific research and medicine.
Properties
Molecular Formula |
C17H16BrN3O5 |
---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16BrN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24) |
InChI Key |
UVULCBCMKQSMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.